2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
This compound is a sulfonamide-containing dihydropyrimidinone derivative featuring a 3-chloro-4-methoxyphenyl sulfonyl group and a 4-methoxyphenyl acetamide moiety. The dihydropyrimidinone core may contribute to hydrogen bonding and π-π stacking interactions, influencing solubility and target binding .
Properties
Molecular Formula |
C20H18ClN3O6S2 |
|---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O6S2/c1-29-13-5-3-12(4-6-13)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)14-7-8-16(30-2)15(21)9-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
OHKVXYJOOWROIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrimidine derivative in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups are attached through nucleophilic substitution reactions, where the methoxyphenyl derivatives react with the intermediate compounds.
Final Assembly: The final compound is assembled by coupling the sulfonylated pyrimidine with the methoxyphenyl acetamide under appropriate conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its sulfonyl and methoxyphenyl groups. It could be studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine
In medicine, the compound’s structure suggests potential applications as a pharmaceutical agent. It could be investigated for its efficacy in treating diseases where sulfonyl-containing compounds have shown activity, such as certain cancers or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide exerts its effects would depend on its specific application. Generally, the sulfonyl group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl groups may enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Cyclohexenyl-Substituted Analogue
A closely related compound, 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide (), replaces the 4-methoxyphenyl group with a cyclohexenyl ethyl chain. Key differences include:
Diazonium Salt-Coupled Sulfonamides
Compounds like 2-cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) () share a sulfonamide group and methoxyphenyl substituent but differ in their core structure (cyanoacetamide vs. dihydropyrimidinone).
- Electronic Effects: The dihydropyrimidinone core in the target compound provides a rigid, planar structure, favoring interactions with aromatic enzyme pockets.
- Synthetic Accessibility: Diazonium coupling () offers high yields (>90%) but may introduce impurities compared to stepwise dihydropyrimidinone synthesis .
Anticancer Acetamide Derivatives
N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide () exhibits IC50 values of 4.6 μM (PANC-1) and 2.2 μM (HepG2). Structural contrasts include:
- Heterocyclic Core: The oxadiazole-thiol group in vs. dihydropyrimidinone in the target compound.
- Bioactivity: The dihydropyrimidinone’s hydrogen-bonding capacity may improve target specificity compared to oxadiazole’s metabolic instability .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its molecular formula is , and it exhibits a diverse range of biological activities due to its unique structural features, including a sulfonyl group, a pyrimidinone ring, and an acetamide moiety.
Structural Features and Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors that undergo various chemical transformations to introduce the desired functional groups. The presence of the sulfonyl and sulfanyl groups is particularly noteworthy as they are known to enhance the compound's bioactivity by enabling covalent interactions with biological targets.
Anticancer Potential
Research indicates that compounds with similar structural motifs have shown promising results in inhibiting cancer-related pathways. The sulfonyl group can form covalent bonds with target proteins, potentially modulating their activity and leading to reduced cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to inhibit key enzymes involved in tumor growth and metastasis .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in treating conditions such as Alzheimer's disease and urinary tract infections .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Moderate to strong inhibition |
| Urease | Strong inhibition |
Antibacterial Activity
The antibacterial properties of structurally similar compounds have been documented, with some exhibiting moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests that the target compound may also possess antibacterial properties, though specific studies on this molecule are still needed .
The biological activity of this compound is likely mediated through several mechanisms:
- Covalent Bond Formation : The reactive sulfonyl group can form covalent bonds with nucleophilic sites on target proteins, altering their function.
- Enzyme Inhibition : By binding to active sites of enzymes like AChE and urease, the compound can effectively inhibit their activity.
- Modulation of Cell Signaling Pathways : The compound may interfere with signaling pathways critical for cell proliferation and survival.
Case Studies
Several studies have explored compounds structurally related to this compound:
- Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and evaluated for anticancer activity. Some derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Screening : In a screening study, several related compounds were tested against bacterial strains. Compounds demonstrated varying degrees of antibacterial activity, suggesting a potential application for treating infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
